molecular formula C20H24N2O2S B5080040 N-[(5-methyl-2-thienyl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide

N-[(5-methyl-2-thienyl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide

Cat. No.: B5080040
M. Wt: 356.5 g/mol
InChI Key: AFRJIUUNXQWYAL-UHFFFAOYSA-N
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Description

The compound “N-[(5-methyl-2-thienyl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products. The molecule also contains a thiophene ring, which is a sulfur-containing aromatic compound .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperidine ring (a six-membered ring with one nitrogen atom), a thiophene ring (a five-membered ring with one sulfur atom), and a phenylethyl group (a two-carbon chain attached to a benzene ring). The exact 3D structure and stereochemistry cannot be determined without further information such as a crystal structure or NMR data .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide group, the thiophene ring, and the piperidine ring. The amide could potentially undergo hydrolysis or participate in condensation reactions. The thiophene ring, being aromatic, might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could allow for hydrogen bonding, influencing its solubility and boiling/melting points .

Mechanism of Action

Without specific information on this compound, it’s difficult to predict its mechanism of action. If it’s a bioactive compound, its activity would depend on its ability to interact with biological targets such as proteins or nucleic acids .

Safety and Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. Standard safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future studies could focus on elucidating the synthesis, structure, reactivity, and potential bioactivity of this compound. This could involve experimental studies such as synthesis and characterization, as well as computational studies to predict its properties .

Properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]-6-oxo-1-(2-phenylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-15-7-9-18(25-15)13-21-20(24)17-8-10-19(23)22(14-17)12-11-16-5-3-2-4-6-16/h2-7,9,17H,8,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRJIUUNXQWYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC(=O)C2CCC(=O)N(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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